molecular formula C20H16IN3S B12372881 1-Methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)-cyanomethyl]-quinolinium Iodide

1-Methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)-cyanomethyl]-quinolinium Iodide

Cat. No.: B12372881
M. Wt: 457.3 g/mol
InChI Key: NLFWRCCSIJQPHC-UHFFFAOYSA-M
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Description

1-Methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)-cyanomethyl]-quinolinium Iodide is a synthetic organic compound known for its applications in various scientific fields. It is often referred to as Thiazole Orange when in its p-tosylate form. This compound is a member of the cyanine dye family, which is widely used for staining nucleic acids in biological research .

Preparation Methods

The synthesis of 1-Methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)-cyanomethyl]-quinolinium Iodide involves several steps. One common method includes the condensation of 3-methyl-2(3H)-benzothiazolylidene with cyanomethyl quinolinium under specific reaction conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as methanol . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .

Chemical Reactions Analysis

1-Methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)-cyanomethyl]-quinolinium Iodide undergoes various chemical reactions, including:

Common reagents used in these reactions include methanesulfonic acid, p-toluenesulfonic acid, and various metal halides . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)-cyanomethyl]-quinolinium Iodide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)-cyanomethyl]-quinolinium Iodide involves its ability to intercalate with nucleic acids. The compound binds to the grooves of DNA and RNA, causing a significant increase in fluorescence. This property makes it an excellent tool for detecting and quantifying nucleic acids in various biological samples .

Comparison with Similar Compounds

1-Methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)-cyanomethyl]-quinolinium Iodide can be compared with other cyanine dyes such as:

These compounds share similar applications but differ in their spectral properties and binding affinities, making each unique for specific research purposes.

Properties

Molecular Formula

C20H16IN3S

Molecular Weight

457.3 g/mol

IUPAC Name

(2E)-2-(3-methyl-1,3-benzothiazol-2-ylidene)-2-(1-methylquinolin-1-ium-4-yl)acetonitrile;iodide

InChI

InChI=1S/C20H16N3S.HI/c1-22-12-11-14(15-7-3-4-8-17(15)22)16(13-21)20-23(2)18-9-5-6-10-19(18)24-20;/h3-12H,1-2H3;1H/q+1;/p-1

InChI Key

NLFWRCCSIJQPHC-UHFFFAOYSA-M

Isomeric SMILES

CN\1C2=CC=CC=C2S/C1=C(/C#N)\C3=CC=[N+](C4=CC=CC=C34)C.[I-]

Canonical SMILES

CN1C2=CC=CC=C2SC1=C(C#N)C3=CC=[N+](C4=CC=CC=C34)C.[I-]

Origin of Product

United States

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